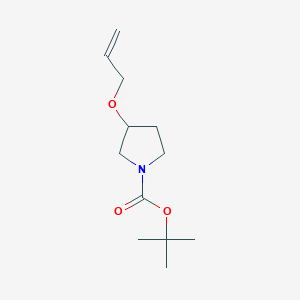

tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-prop-2-enoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIIVKFWBPFQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and allyl alcohol under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butanol. This reaction is catalyzed by acids like HCl or bases such as NaOH.

Example Conditions :

-

Acidic hydrolysis: Dilute HCl in aqueous THF at reflux.

-

Basic hydrolysis: Aqueous NaOH with heating.

Outcome :

-

Acid hydrolysis produces pyrrolidine-1-carboxylic acid and tert-butanol.

-

Base hydrolysis leads to sodium pyrrolidine-1-carboxylate and tert-butanol.

Oxidation of the Allyloxy Group

The allyloxy moiety (prop-2-en-1-yloxy) can undergo oxidation to form carbonyl compounds. This reaction is typically mediated by oxidizing agents such as Dess–Martin periodinane or osmium tetroxide.

Reaction Mechanism :

-

Epoxidation of the double bond followed by ring-opening oxidation.

-

Potential formation of ketones or aldehydes depending on the oxidizing agent.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura or Heck coupling, to form arylated or alkynylated derivatives. These reactions are facilitated by the allyloxy group and the pyrrolidine ring.

Key Reagents :

-

Pd(PPh₃)₄ catalyst

-

Aryl halides (e.g., bromobenzene)

-

Base (e.g., Cs₂CO₃)

Applications :

-

Functionalization of the pyrrolidine ring for medicinal chemistry applications.

-

Synthesis of biaryl or alkyne-substituted derivatives.

Nucleophilic Substitution Reactions

The hydroxyl group on the pyrrolidine ring can act as a nucleophile, undergoing substitution with alkylating agents. This is exemplified in the synthesis of related compounds, where NaH in THF enables alkylation .

Example Protocol :

-

Reaction with 1-bromo-2-methoxyethane in the presence of NaH (60% in mineral oil) at 0°C .

-

Quenching with saturated NH₄Cl and purification via column chromatography .

Yield : ~51% under optimized conditions .

Elimination Reactions

Under basic conditions, the compound may undergo β-elimination to form conjugated systems. This reactivity is influenced by the allyloxy group and the pyrrolidine ring’s stereochemistry.

Conditions :

-

Strong bases (e.g., LDA or DBU)

-

Elevated temperatures

Products :

-

Alkenes or alkynes depending on the elimination pathway.

Conjugate Addition (Michael Addition)

The allyloxy group can participate in conjugate additions with nucleophiles, such as amines or thiols, to form new carbon–carbon bonds. This reactivity is analogous to similar pyrrolidine derivatives .

Example Reaction :

-

Reaction with acetoacetic acid or malonic acid to form biomarkers (e.g., 2-pyrrolidone-5-carboxylate derivatives) .

Comparison of Key Reactions

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Ester hydrolysis | Acidic (HCl, H₂O, THF) or basic (NaOH) | HCl or NaOH | Pyrrolidine-1-carboxylic acid |

| Oxidation | Dess–Martin periodinane, OsO₄ | Oxidizing agents | Carbonyl compounds |

| Cross-coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane | Aryl halides, bases | Arylated or alkynylated derivatives |

| Nucleophilic substitution | NaH, THF, 0°C | Alkylating agents (e.g., bromides) | Alkoxy-substituted pyrrolidines |

| Elimination | LDA, DBU, elevated temperature | Strong bases | Alkenes or alkynes |

| Conjugate addition | Nucleophiles (e.g., amines, thiols) | Acetoacetic acid, malonic acid | Biomarkers (e.g., 2-pyrrolidone derivatives) |

Scientific Research Applications

tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with proteins, enzymes, and other biomolecules, thereby modulating their activity. The pathways involved include nucleophilic substitution, addition, and elimination reactions .

Comparison with Similar Compounds

Substituent Diversity and Molecular Weight

The compound’s key differentiator is the allyloxy group, which contrasts with other pyrrolidine derivatives bearing halogenated aryl, pyridyl, or amino substituents. Below is a comparative analysis of selected analogs:

Key Observations :

- Substituent Effects: The allyloxy group in the target compound is less sterically hindered compared to bulky halogenated aryl groups (e.g., compound 35 in ) but more reactive than methoxy or amino substituents due to its unsaturated bond .

- Molecular Weight : The target compound likely has a molecular weight between 250–300 g/mol (inferred from analogs), making it lighter than bromo/iodo derivatives (e.g., 483.14 in ) but heavier than pyrazine-based analogs (264.32 in ).

Commercial Availability and Pricing

Catalog data () indicate that tert-butyl pyrrolidine carboxylates are typically priced at $400/g (1 g scale) , with bulk discounts (e.g., $4800/25 g). While the target compound’s exact pricing is unspecified, its structural complexity (comparable to HB614 or HB615 in ) suggests a similar cost profile.

Biological Activity

Tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is an organic compound characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and a prop-2-en-1-yloxy moiety. This combination of functional groups contributes to its potential biological activities and applications in synthetic organic chemistry.

- Molecular Formula : C₁₂H₂₁NO₃

- Molecular Weight : Approximately 225.28 g/mol

- Structure : The compound features a five-membered nitrogen-containing heterocycle (pyrrolidine) and an ether linkage from the prop-2-en-1-yloxy group, enhancing its reactivity profile.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including enzyme inhibition and receptor binding. Its unique structure allows it to interact with biological targets, making it a candidate for further pharmacological studies.

Potential Biological Applications:

- Enzyme Inhibition : The compound's structural features suggest it may inhibit specific enzymes, potentially influencing metabolic pathways.

- Receptor Binding : Its ability to bind to receptors could indicate potential roles in signaling pathways or therapeutic applications.

Case Studies

- Inhibition Studies : Compounds with pyrrolidine rings have been reported to inhibit various enzymes, including proteases and kinases. The presence of the tert-butyl group may enhance hydrophobic interactions, increasing binding affinity.

- Receptor Interaction : Similar derivatives have been studied for their ability to modulate receptor activity, suggesting that the current compound could also exhibit such properties.

Comparative Analysis with Related Compounds

A comparative analysis of related compounds provides insights into the potential biological activity of this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (3S)-3-(prop-2-enoyl)pyrrolidine-1-carboxylate | Acrylate instead of prop-2-enoxy | Enzyme inhibition reported |

| Tert-butyl (R)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate | Pyridine ring enhances interaction | Receptor modulation observed |

Synthesis and Reactivity

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent substitution reactions to introduce the prop-2-enoxy group. These synthetic routes can vary based on starting materials and desired purity levels.

Q & A

Q. Basic Characterization :

Q. Advanced Data Contradiction Analysis :

- Rotameric Isomers : Boc N-C bond rotation can split NMR signals; variable-temperature NMR distinguishes dynamic equilibria .

- HPLC-MS : Detects impurities (e.g., de-Boc byproducts) when yields diverge from literature values .

What strategies are recommended for functionalizing the allyloxy group without compromising the pyrrolidine ring?

Q. Basic Functionalization :

Q. Advanced Challenges :

- Steric Hindrance : The tert-butyl group limits access to the pyrrolidine nitrogen. Use bulky catalysts (e.g., Pd(PPh₃)₄) for selective allylations .

- Regioselectivity : DFT calculations (e.g., Gaussian 09) predict reaction sites to avoid unwanted ring functionalization .

How do computational methods enhance reaction design for derivatives of this compound?

Q. Basic Computational Applications :

Q. Advanced Workflow Integration :

- Machine Learning : Train models on PubChem data to predict optimal conditions (e.g., temperature, catalysts) for novel derivatives .

- High-Throughput Screening : Automated platforms (e.g., ChemSpeed) validate computational predictions experimentally .

How should researchers address discrepancies in reported biological activities of analogous compounds?

Q. Basic Comparison :

- Structural Analogs : Compare this compound with halogenated derivatives (e.g., 5-chloro or 5-bromo pyrazine variants). Chlorine enhances enzyme inhibition, while bromine increases lipophilicity .

- Bioassay Validation : Reproduce assays (e.g., kinase inhibition) under standardized conditions to resolve conflicting IC₅₀ values .

Q. Advanced Mechanistic Insights :

- Molecular Docking : Use AutoDock Vina to assess binding affinity variations caused by allyloxy vs. methoxy substituents .

- Metabolic Stability : LC-MS/MS tracks metabolite formation in hepatic microsomes to explain divergent in vivo results .

What are the best practices for scaling up synthesis while maintaining stereochemical integrity?

Q. Basic Scale-Up :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.